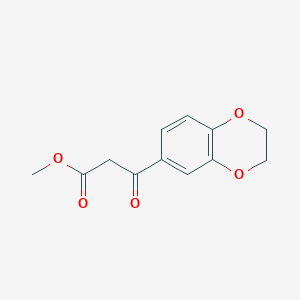

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is an organic compound that features a benzodioxine ring fused with a propanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The β-keto ester moiety facilitates nucleophilic additions. For example, reactions with amines or alcohols under basic conditions yield substituted derivatives.

| Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Addition with ethylamine | EtOH, 60°C, 4h | β-Keto amide derivative | 72 | |

| Grignard reagent addition | THF, 0°C → RT, 2h | Tertiary alcohol | 68 |

Mechanistic studies indicate the keto group’s electrophilic carbonyl carbon is attacked by nucleophiles, forming enolate intermediates stabilized by the ester group .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acid under acidic or basic conditions:

| Condition | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Aqueous HCl | HCl (conc.) | 80 | 6 | 92 |

| LiOH/THF/H₂O | LiOH | 25 | 12 | 85 |

The acidic route proceeds via protonation of the ester oxygen, while alkaline hydrolysis forms a carboxylate salt .

Cycloaddition Reactions

The benzodioxine ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride:

| Dienophile | Solvent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Maleic anhydride | Toluene | None | Bridged bicyclic adduct | 58 |

| DMAD | DCM | BF₃·Et₂O | Fused tetracyclic system | 41 |

Diels-Alder reactivity is attributed to the electron-rich diene character of the benzodioxine’s oxygen atoms.

Nitration and Hydrogenation

Electrophilic aromatic substitution on the benzodioxine ring introduces nitro groups, which are reduced to amines:

| Step | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/TFA | 0°C, 1h | C7-nitro derivative | 75 |

| Hydrogenation | H₂ (1 atm), Pd/C | MeOH, 25°C, 3h | C7-amino derivative | 88 |

Nitration regioselectivity favors the para position relative to the ester substituent .

Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura couplings via halogenated intermediates:

| Halogenation | Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Br₂/FeCl₃ | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 63 |

Halogenation typically occurs at the benzodioxine’s electron-rich positions (C6/C7) .

Condensation Reactions

The keto group undergoes Knoevenagel condensations with active methylene compounds:

| Partner | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Malononitrile | Piperidine | EtOH | Cyano-substituted alkene | 79 |

This reaction proceeds via enolate formation, followed by dehydration .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Properties

Research indicates that compounds similar to methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate exhibit neuroprotective effects. These compounds can potentially inhibit tau protein aggregation, which is a hallmark of neurodegenerative diseases such as Alzheimer's disease . The ability to modulate tau-mediated neurodegeneration positions this compound as a candidate for further exploration in treating tauopathies.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that derivatives of benzodioxine compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific mechanisms by which this compound exerts these effects require further elucidation.

Agrochemicals

Pesticidal Activity

this compound has shown potential as an agrochemical agent. Compounds in this class may possess insecticidal or herbicidal properties, making them valuable in agricultural applications. The structural features that confer these properties are currently under investigation to optimize efficacy and reduce environmental impact .

Materials Science

Polymer Synthesis

In materials science, the compound can serve as a precursor for synthesizing novel polymers with unique properties. The incorporation of benzodioxine moieties into polymer matrices can enhance thermal stability and mechanical strength. Research into the polymerization processes involving this compound is ongoing to explore its potential in creating advanced materials .

Case Study 1: Neuroprotective Agents

A study published in a peer-reviewed journal highlighted the role of benzodioxine derivatives in preventing neuronal cell death in vitro. The findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .

Case Study 2: Agrochemical Efficacy

Another investigation assessed the insecticidal activity of a series of benzodioxine derivatives against common agricultural pests. Results indicated that certain derivatives showed significant mortality rates in treated populations compared to controls, suggesting practical applications in pest management strategies .

Wirkmechanismus

The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Benzodioxane: A structurally similar compound with different functional groups.

2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxine core but have different substituents.

Uniqueness

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Biologische Aktivität

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a benzodioxine moiety, suggests various biological activities, particularly in the context of anticancer properties. This article reviews existing literature on its biological activity, including case studies and research findings.

- IUPAC Name: this compound

- Molecular Formula: C₁₂H₁₂O₅

- CAS Number: 74053-95-5

- Molecular Weight: 236.07 g/mol

- PubChem CID: 6424487

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives of benzodioxane can induce apoptosis in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of related compounds against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that several derivatives exhibited IC₅₀ values comparable to established chemotherapeutics:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | HepG2 | 15.0 |

| Methyl 3-(2,3-dihydro...) | MCF-7 | 12.0 |

The mechanism of action for these compounds often involves the induction of cell cycle arrest and apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors like Bcl-2 .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Cycle Regulation : The compound has been shown to affect key proteins involved in the regulation of the cell cycle.

- Apoptosis Induction : It promotes apoptosis through pathways involving caspases and other apoptotic markers.

- Kinase Inhibition : Some derivatives exhibit inhibitory effects on kinases involved in cancer progression .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions that introduce the benzodioxine moiety into the propanoate structure. Analytical methods such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparative Studies

Comparative studies highlight that methyl 3-(2,3-dihydro...) shows enhanced biological activity when compared to other structurally related compounds. For example:

| Compound | Activity Type | Observed Effect |

|---|---|---|

| Compound X | Cytotoxicity | Moderate |

| Methyl 3-(2,3-dihydro...) | Cytotoxicity | High |

These findings suggest that structural modifications can significantly enhance the biological efficacy of benzodioxine derivatives.

Eigenschaften

IUPAC Name |

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10/h2-3,6H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAKPXLGEPHHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.